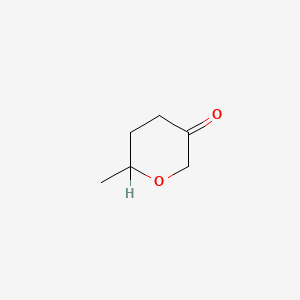
5-(difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is a chemical compound that may be used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .
Synthesis Analysis
The synthesis of “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” involves several steps including etherification, nitrification, hydrolysis, and reduction .Molecular Structure Analysis
The molecular formula of “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is C8H6F2N2OS .Physical And Chemical Properties Analysis
The substance is readily soluble in water and ethyl alcohol .Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 5-(difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,4-difluorophenol", "triethyl borate", "sodium hydride", "methanol", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2,4-difluorophenol is reacted with triethyl borate in the presence of sodium hydride to form 2,4-difluorophenyl boronic acid.", "Step 2: 2,4-difluorophenyl boronic acid is then reacted with methanol and hydrochloric acid to form 2,4-difluorophenyl boronic acid methyl ester.", "Step 3: 2,4-difluorophenyl boronic acid methyl ester is reacted with acetic anhydride and sodium acetate to form 2,4-difluorophenyl boronic acid methyl ester acetate.", "Step 4: 2,4-difluorophenyl boronic acid methyl ester acetate is then reacted with sodium hydroxide and water to form 5-(difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol." ] } | |
| 2246833-60-1 | |
Molecular Formula |
C8H7BF2O3 |
Molecular Weight |
199.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



